molecular formula C11H11FO3 B12309358 (1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

(1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B12309358
M. Wt: 210.20 g/mol
InChI Key: QUYDGIZAACUITM-UHFFFAOYSA-N
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Description

(1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by the presence of a fluorophenyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a fluorophenyl-substituted precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy and carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
  • (1S,3s)-1-(2-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
  • (1S,3s)-1-(2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Uniqueness

(1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11FO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4,7,13H,5-6H2,(H,14,15)

InChI Key

QUYDGIZAACUITM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2F)C(=O)O)O

Origin of Product

United States

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